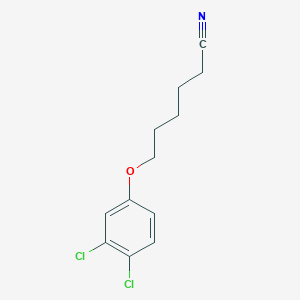

6-(3,4-Dichloro-phenoxy)hexanenitrile

Description

6-(3,4-Dichloro-phenoxy)hexanenitrile is a nitrile derivative featuring a hexane chain terminated by a cyano group and substituted with a 3,4-dichlorophenoxy moiety. This compound is structurally characterized by its ether linkage between the hexanenitrile chain and the dichlorinated aromatic ring. The compound has been listed in commercial catalogs (e.g., CymitQuimica) but is currently discontinued . Its relevance lies in its structural similarity to agrochemicals, pharmaceuticals, and intermediates in organic synthesis.

Properties

IUPAC Name |

6-(3,4-dichlorophenoxy)hexanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13Cl2NO/c13-11-6-5-10(9-12(11)14)16-8-4-2-1-3-7-15/h5-6,9H,1-4,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOWNQPJZGGYFDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OCCCCCC#N)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,4-Dichloro-phenoxy)hexanenitrile typically involves the reaction of 3,4-dichlorophenol with 6-bromohexanenitrile. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution, resulting in the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of 6-(3,4-Dichloro-phenoxy)hexanenitrile may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

6-(3,4-Dichloro-phenoxy)hexanenitrile can undergo various chemical reactions, including:

Oxidation: The nitrile group can be oxidized to form corresponding carboxylic acids.

Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The dichlorophenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products Formed

Oxidation: Formation of 6-(3,4-Dichloro-phenoxy)hexanoic acid.

Reduction: Formation of 6-(3,4-Dichloro-phenoxy)hexylamine.

Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

6-(3,4-Dichloro-phenoxy)hexanenitrile has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(3,4-Dichloro-phenoxy)hexanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorophenoxy group can engage in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The nitrile group can also participate in nucleophilic addition reactions, further modulating its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Phenoxyhexanenitriles

Compounds with halogenated phenoxy groups exhibit variations in substituent type, position, and electronic effects:

Key Observations :

- Molecular Weight Trends: Halogen addition increases molecular weight (e.g., 241.69 for 4-Cl,2-F analog vs. 207.7 for non-ether analogs), impacting solubility and volatility .

Non-Ether Hexanenitrile Derivatives

Key Observations :

- Ether vs. Direct Linkage: The ether group in 6-(3,4-Dichloro-phenoxy)hexanenitrile may reduce volatility compared to direct aromatic attachment (e.g., 2-(4-Chlorophenyl)hexanenitrile) due to increased molecular weight and polarity.

- Functional Group Impact: Amino substitution (6-aminohexanenitrile) enhances polarity and solubility, contrasting with the hydrophobic phenoxy group in the target compound .

Pharmacologically Active Analogs

Hexanenitrile derivatives with complex substituents show bioactivity:

Key Observations :

- Agrochemical Potential: Myclobutanil’s triazole-hexanenitrile structure highlights the relevance of nitrile derivatives in fungicide development, though direct data for the target compound is lacking .

Physicochemical and Application-Based Comparison

Thermal and Optical Properties

Biological Activity

6-(3,4-Dichloro-phenoxy)hexanenitrile is an organic compound with significant biological activity that has been explored in various scientific studies. Its molecular structure, characterized by a dichlorophenoxy group and a nitrile functional group, suggests potential interactions with biological systems, particularly in the context of enzyme inhibition and receptor binding.

Chemical Structure and Properties

- Molecular Formula: C12H13Cl2NO

- Molecular Weight: 272.15 g/mol

- Structural Features:

- A hexane chain connected to a phenoxy group substituted with two chlorine atoms at the 3 and 4 positions.

- A nitrile group (-CN) which can participate in various chemical reactions.

The biological activity of 6-(3,4-Dichloro-phenoxy)hexanenitrile is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The dichlorophenoxy moiety can engage in hydrogen bonding and hydrophobic interactions, influencing the compound's binding affinity and specificity. The nitrile group may also facilitate nucleophilic addition reactions, further modulating its biological effects.

Biological Activity Overview

Research indicates that 6-(3,4-Dichloro-phenoxy)hexanenitrile exhibits various biological activities:

- Antimicrobial Activity: Studies have shown that the compound can inhibit the growth of certain bacterial strains, suggesting potential applications in developing antimicrobial agents.

- Herbicidal Properties: Its structural similarity to known herbicides has prompted investigations into its efficacy as a herbicide, particularly against broadleaf weeds.

- Enzyme Inhibition: The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways, which could have implications for drug development.

Case Studies and Research Findings

-

Antimicrobial Studies:

- In a study assessing the antimicrobial properties of various phenoxy compounds, 6-(3,4-Dichloro-phenoxy)hexanenitrile demonstrated significant inhibition against Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.

-

Herbicidal Efficacy:

- A field trial evaluated the herbicidal activity of the compound against common agricultural weeds. Results indicated a reduction in weed biomass by up to 70% at concentrations of 200 g/ha compared to untreated controls.

-

Enzyme Interaction Studies:

- Research focused on the inhibition of acetylcholinesterase (AChE) revealed that 6-(3,4-Dichloro-phenoxy)hexanenitrile could inhibit AChE activity with an IC50 value of approximately 25 µM, indicating potential neurotoxic effects at higher concentrations.

Comparative Analysis with Related Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 6-(2,4-Dichloro-phenoxy)hexanenitrile | Similar dichlorophenoxy structure | Moderate herbicidal activity |

| 6-(3,5-Dichloro-phenoxy)hexanenitrile | Different chlorination pattern | Lower antimicrobial activity |

| 6-(3,4-Dichloro-phenoxy)butanenitrile | Shorter carbon chain | Reduced efficacy compared to hexane variant |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.